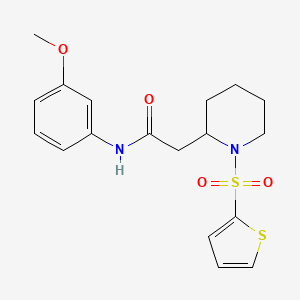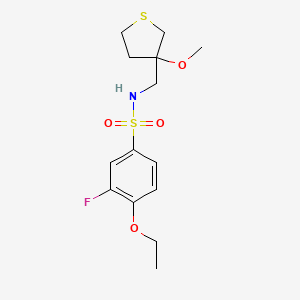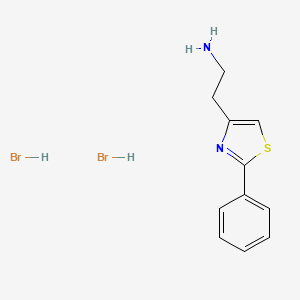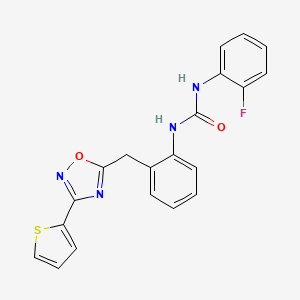
1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea" is a chemical entity that appears to be designed for potential pharmacological activity. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biochemical evaluation of related urea derivatives, which can be useful in understanding the context in which such a compound might be studied.
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in the search for new pharmacologically active compounds. Paper describes the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are evaluated for their antiacetylcholinesterase activity. The synthesis involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. This approach is relevant to the synthesis of the compound , as it suggests that the spacer length and flexibility could be critical factors in the activity of urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their interaction with biological targets. In paper , the optimal chain length for the synthesized compounds corresponds to five methylene groups, which allows for efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. This information is pertinent to the molecular structure analysis of "1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea," as it suggests that the spacing and positioning of functional groups could be key to its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives can lead to various by-products, as indicated in paper . The fusion of 1-phenyl-2-acylhydrazine with urea results in the formation of 1,2,4-triazolin-5-one and 1,3,4-oxadiazolin-5-one derivatives. This process highlights the complexity of reactions involving urea and suggests that the synthesis of the compound may also involve multiple steps and potential by-products.
Physical and Chemical Properties Analysis
Although the papers provided do not directly discuss the physical and chemical properties of "1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea," they do offer insights into the properties of related compounds. For instance, the flexibility and length of the spacer in urea derivatives, as discussed in paper , could influence their solubility, stability, and overall physical properties. Additionally, the presence of aromatic groups and heterocycles, as seen in the compound's structure, may affect its chemical reactivity and interactions with biological targets.
Applications De Recherche Scientifique
Fluorescence Quenching Studies
The compound's derivatives, especially those with thiophene substituted 1,3,4-oxadiazoles, have been studied for their fluorescence quenching properties. These derivatives demonstrate potential as aniline sensors through fluorescence quenching, indicating their application in sensing technologies (Naik, Khazi, & Malimath, 2018).
Antifungal Properties
Certain derivatives of 1,3,4-oxadiazoles have shown promise in antifungal applications. Studies have compared these compounds with established fungicides, highlighting their potential in agricultural and medicinal contexts (Mishra, Singh, & Wahab, 2000).
Antioxidant Activity
Research has been conducted on derivatives of 1,3,4-oxadiazoles for their antioxidant properties. These compounds were synthesized and then screened for their effectiveness as antioxidants, which could have implications for pharmaceutical applications (George, Sabitha, Kumar, & Ravi, 2010).
Binding Studies
The binding properties of derivatives containing elements of 1,3,4-oxadiazoles to receptors like the human orexin-1 receptor have been characterized. This research is crucial for understanding receptor-ligand interactions and developing targeted therapies (Langmead et al., 2004).
Synthesis of Novel Derivatives
There has been significant effort in synthesizing new derivatives of 1,3,4-oxadiazoles, leveraging various precursors and methods. These syntheses expand the potential applications of these compounds in various fields, including material science and pharmaceuticals (Younis, 2011).
Energy Transfer Studies
Studies on energy transfer using derivatives of thiophene substituted 1,3,4-oxadiazoles highlight their role in photonic, sensor, and optoelectronic devices. These derivatives are promising for applications in energy transfer dye lasers and plastic scintillation detectors (Naik, Deshapande, Khazi, & Malimath, 2018).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-7-2-4-9-16(14)23-20(26)22-15-8-3-1-6-13(15)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEWRPWZRNBCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
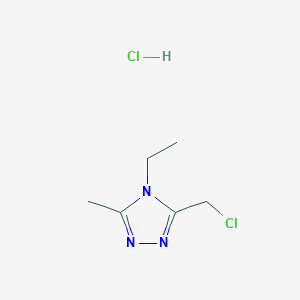
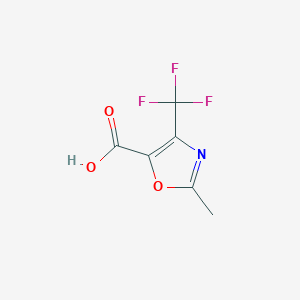
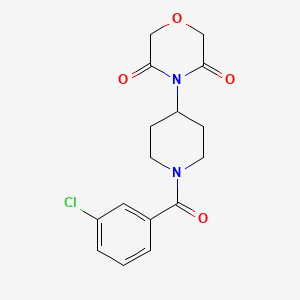
![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)


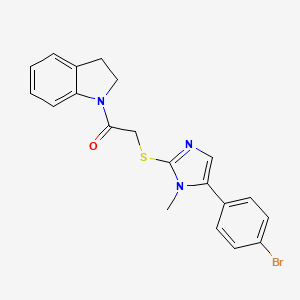
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)
![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)
